molecular formula C28H27N3O6S2 B11080922 Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11080922
M. Wt: 565.7 g/mol
InChI Key: AKKFNVFNFFGEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of thiophene-2-carboxaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide to form the imidazolidinone core.

    Introduction of the Benzoyl Group: The imidazolidinone core is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the benzoyl group.

    Formation of the Final Product: The intermediate product is then reacted with ethyl 4-aminobenzoate in the presence of a dehydrating agent like thionyl chloride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H27N3O6S2

Molecular Weight

565.7 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O6S2/c1-3-36-26(34)18-7-11-20(12-8-18)29-24(32)16-23-25(33)31(28(38)30(23)17-22-6-5-15-39-22)21-13-9-19(10-14-21)27(35)37-4-2/h5-15,23H,3-4,16-17H2,1-2H3,(H,29,32)

InChI Key

AKKFNVFNFFGEQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.